benzyl 3-prop-1-ynylpiperazine-1-carboxylate
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Overview
Description
benzyl 3-prop-1-ynylpiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a propynyl group, and a piperazine ring with a carboxylate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-prop-1-ynylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
benzyl 3-prop-1-ynylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
benzyl 3-prop-1-ynylpiperazine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases due to its biological activity.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 3-prop-1-ynylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 1-piperazinecarboxylate: Similar structure but lacks the propynyl group.
N-(prop-2-yn-1-yl)-piperazine derivatives: Similar structure with variations in the substituents on the piperazine ring.
Uniqueness
benzyl 3-prop-1-ynylpiperazine-1-carboxylate is unique due to the presence of both benzyl and propynyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications, offering a combination of structural features not commonly found in other piperazine derivatives .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl 3-prop-1-ynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-2-6-14-11-17(10-9-16-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,9-12H2,1H3 |
InChI Key |
IOMTUROKPCNAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1CN(CCN1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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